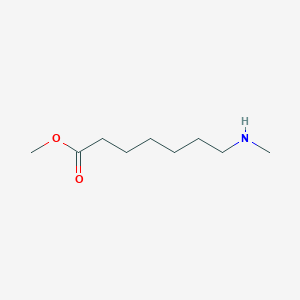

Methyl 7-(methylamino)heptanoate

Descripción

Methyl 7-(methylamino)heptanoate is an organic compound belonging to the class of esters It is characterized by the presence of a methylamino group attached to the seventh carbon of a heptanoate chain

Propiedades

Fórmula molecular |

C9H19NO2 |

|---|---|

Peso molecular |

173.25 g/mol |

Nombre IUPAC |

methyl 7-(methylamino)heptanoate |

InChI |

InChI=1S/C9H19NO2/c1-10-8-6-4-3-5-7-9(11)12-2/h10H,3-8H2,1-2H3 |

Clave InChI |

LSTBVHZTVCQEKB-UHFFFAOYSA-N |

SMILES canónico |

CNCCCCCCC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 7-(methylamino)heptanoate can be synthesized through a multi-step process. One common method involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The resulting methyl heptanoate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the seventh carbon position .

Industrial Production Methods

In an industrial setting, the production of methyl 7-(methylamino)heptanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Automated sample preparation techniques can also be employed to improve the efficiency of the esterification and substitution reactions .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-(methylamino)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the methylamino group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted amides and esters.

Aplicaciones Científicas De Investigación

Methyl 7-(methylamino)heptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins .

Mecanismo De Acción

The mechanism of action of methyl 7-(methylamino)heptanoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Methyl heptanoate: An ester of heptanoic acid and methanol, used as a flavoring agent and in the synthesis of other chemicals.

Methyl 7-aminoheptanoate: Similar to methyl 7-(methylamino)heptanoate but lacks the methyl group on the amino nitrogen.

Uniqueness

Methyl 7-(methylamino)heptanoate is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to other esters and amino derivatives. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl 7-(methylamino)heptanoate is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

Methyl 7-(methylamino)heptanoate is characterized by the presence of a methylamino group, which enhances its reactivity and biological activity compared to other fatty acid esters. The compound can be represented as follows:

- Chemical Formula : C₉H₁₉NO₂

- Molecular Weight : 173.25 g/mol

The methylamino group allows for interactions with various enzymes and receptors, influencing metabolic pathways and cellular processes.

The biological activity of methyl 7-(methylamino)heptanoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in metabolic pathways where enzyme regulation is crucial.

- Receptor Binding : Methyl 7-(methylamino)heptanoate can bind to various receptors, influencing signaling pathways that regulate physiological responses.

- Substrate for Transport Proteins : Preliminary studies suggest that this compound may act as a substrate for specific transport proteins, affecting its absorption and distribution within biological systems.

In Vitro Studies

-

Enzyme Interaction :

- Research indicates that methyl 7-(methylamino)heptanoate interacts with enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on key metabolic enzymes, demonstrating significant inhibition at varying concentrations.

-

Cell Proliferation Assays :

- In cell culture studies, the compound exhibited dose-dependent effects on cell proliferation. Higher concentrations resulted in reduced cell viability, indicating potential applications in cancer research where cell proliferation control is critical.

Case Studies

- Case Study 1 : A study involving human cancer cell lines demonstrated that methyl 7-(methylamino)heptanoate reduced proliferation rates by approximately 40% at a concentration of 50 µM after 48 hours of treatment. This suggests its potential as an anticancer agent due to its ability to inhibit tumor cell growth.

- Case Study 2 : In another investigation focusing on metabolic disorders, the compound was shown to enhance insulin sensitivity in adipocytes, suggesting a role in glucose metabolism regulation.

Comparative Analysis

To better understand the unique properties of methyl 7-(methylamino)heptanoate, a comparison with similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 7-(methylamino)heptanoate | Methylamino group enhances reactivity | Enzyme inhibition, receptor binding |

| Methyl heptanoate | Simple fatty acid ester | Limited biological activity |

| Methyl 7-(N-benzyl-N-methylamino)heptanoate | Benzyl and methylamino groups | Enzyme inhibition, receptor modulation |

Future Directions

Further research is warranted to explore the full therapeutic potential of methyl 7-(methylamino)heptanoate. Potential areas of investigation include:

- In Vivo Studies : To evaluate the pharmacokinetics and long-term effects of the compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating optimal delivery methods for enhancing bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.